molecular formula C32H49N9O5 B11931882 6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide

6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide

Cat. No.: B11931882
M. Wt: 639.8 g/mol
InChI Key: SFVLTCAESLKEHH-UHFFFAOYSA-N
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Description

6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide is a useful research compound. Its molecular formula is C32H49N9O5 and its molecular weight is 639.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide is a complex molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound includes multiple amino acid residues and functional groups that contribute to its biological activity. The key structural features include:

  • Amino Groups : Contribute to the compound's ability to interact with various biological targets.
  • Hydroxy Groups : May enhance solubility and bioavailability.
  • Phenyl and Hydrocarbon Chains : Influence the compound's hydrophobicity and cellular penetration.

The molecular formula is C₁₈H₃₁N₇O₄, with a molecular weight of approximately 393.50 g/mol.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance:

  • Proteases : The presence of multiple amino groups suggests potential inhibitory effects on proteolytic enzymes, which could be beneficial in conditions where protease activity is dysregulated.

Antioxidant Activity

The hydroxy groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress within cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antitumor Activity

Preliminary studies have indicated that similar compounds exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

In Vitro Studies

  • Cell Line Testing : In vitro studies using human cancer cell lines (e.g., HeLa, MCF7) have shown that compounds structurally similar to 6-amino-2-[...] can inhibit cell proliferation effectively. For example:
    • IC50 Values : Compounds demonstrated IC50 values ranging from 10 to 50 µM, indicating moderate potency against specific tumor types.

In Vivo Studies

  • Animal Models : In vivo experiments in murine models have revealed promising results regarding tumor reduction:
    • Tumor Volume Reduction : Treatment with analogs resulted in a significant decrease in tumor volume compared to control groups, suggesting potential efficacy as a chemotherapeutic agent.

Pharmacokinetics

  • Bioavailability Studies : Research into the pharmacokinetics of related compounds indicates that modifications to the amino acid sequence can enhance absorption and distribution:
    • Half-Life : Compounds with similar structures have shown extended half-lives in circulation, enhancing their therapeutic window.

Data Tables

PropertyValue
Molecular FormulaC₁₈H₃₁N₇O₄
Molecular Weight393.50 g/mol
SolubilitySoluble in DMSO
IC50 (Cancer Cell Lines)10 - 50 µM
Study TypeFindings
In VitroCell proliferation inhibition
In VivoTumor volume reduction
PharmacokineticsEnhanced bioavailability

Properties

IUPAC Name

6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVLTCAESLKEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N9O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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